molecular formula C22H26FN3O3 B2928639 3-(3-Phenethylureido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351658-19-9

3-(3-Phenethylureido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2928639
CAS No.: 1351658-19-9
M. Wt: 399.466
InChI Key: IDTUFSLILBNHCT-UHFFFAOYSA-N
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Description

3-(3-Phenethylureido)cyclohexyl (4-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C22H26FN3O3 and its molecular weight is 399.466. The purity is usually 95%.
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Scientific Research Applications

Photoaffinity Reagents and Synthesis Techniques

Carbamates, similar in structure to the compound of interest, have been explored for their synthesis techniques and potential as photoaffinity reagents. For instance, facile and efficient synthesis methods have been developed for creating stable carbamate intermediates, crucial for the preparation of photoaffinity reagents like 4-azidotetrafluoroaniline. These reagents are valuable in studying biological molecules by creating covalent bonds upon light activation, indicating the potential of carbamates in biochemistry and pharmacology research (Chehade & Spielmann, 2000).

Antimicrobial Activity

Novel carbamates have been synthesized and evaluated for their antimicrobial properties, showing significant activity against various pathogens. This suggests the application of the compound could extend into the development of new antimicrobial agents, contributing to addressing resistance issues in infectious diseases (Babu et al., 2002).

Chiral Stationary Phases

Carbamates derived from cyclohexyl groups have been investigated for their use as chiral stationary phases in chromatography. This application is crucial for the separation of enantiomers, a common challenge in pharmaceutical research and development. The findings indicate that cyclohexylcarbamates can offer high resolving abilities, highlighting their importance in analytical chemistry (Kubota, Yamamoto, & Okamoto, 2000).

Properties

IUPAC Name

[3-(2-phenylethylcarbamoylamino)cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c23-17-9-11-18(12-10-17)26-22(28)29-20-8-4-7-19(15-20)25-21(27)24-14-13-16-5-2-1-3-6-16/h1-3,5-6,9-12,19-20H,4,7-8,13-15H2,(H,26,28)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTUFSLILBNHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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